12-Oxophytodienoic acid

Description

Contextualizing 12-Oxophytodienoic Acid within Plant Oxylipin Signaling

Oxylipins are vital signaling molecules in plants, analogous to eicosanoids in mammals, and are involved in defense and developmental pathways. frontiersin.orgnih.gov The best-characterized oxylipins belong to the jasmonate family, which includes jasmonic acid (JA), its precursors, and its derivatives. frontiersin.orgnih.gov Jasmonates are synthesized from trienoic fatty acids via the octadecanoid pathway. frontiersin.org

The biosynthesis of jasmonates begins in the chloroplasts. nih.govnih.gov The initial steps involve the conversion of linolenic acid into OPDA through the sequential action of three key enzymes: lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC). nih.govpnas.org This process starts with the release of α-linolenic acid from membrane-embedded glycerolipids, which is then oxidized by 13-LOX. oup.com The resulting hydroperoxide is converted to an unstable allene oxide by AOS, which is then cyclized by AOC to form the enantiomerically pure cis-(+)-OPDA. pnas.orgoup.com

From the chloroplast, OPDA can be transported to the peroxisome to be further metabolized into JA. frontiersin.orgnih.gov This conversion involves the reduction of the cyclopentenone ring by 12-oxophytodienoate reductase 3 (OPR3), followed by three cycles of β-oxidation. nih.govpnas.orgwikipedia.org However, a significant body of research indicates that OPDA is not merely a passive intermediate. It can also act as a signaling molecule in its own right, regulating a unique subset of genes that are not responsive to JA. frontiersin.orgnih.gov This OPDA-specific signaling is often independent of the COI1 protein, which is the central receptor in JA signaling. nih.govnih.gov This dual functionality allows OPDA to act as a switch or a fuse, modulating the balance between plant growth and defense responses. frontiersin.org

Historical Discoveries and Early Insights into this compound Functionality

The discovery of this compound dates back four decades, when it was identified as a metabolite of linolenic acid in flaxseed extracts, resembling prostaglandins (B1171923) found in animals. oup.com In 1978, Zimmerman and Feng first synthesized and described the compound, coining the name "oxo-phyto-dienoic-acid" (OPDA). oup.com Their work raised questions about whether OPDA possessed physiological effects similar to mammalian prostaglandins, such as those related to wound healing. oup.com

Subsequent research established the physiological importance of OPDA in plants. The work of Vick and Zimmerman, followed by Farmer and Ryan and later Stintzi et al., solidified its role as a "wound hormone." oup.com Early studies also highlighted that OPDA could be more potent than JA in certain biological activities. For instance, it was found to be a more effective inducer of the tendril coiling response in Bryonia dioica and a stronger elicitor of phytoalexin production in soybean cell cultures. nih.govscispace.com

A pivotal moment in understanding OPDA's independent function came from studies on the Arabidopsis opr3 mutant. pnas.org This mutant lacks the specific OPR3 enzyme required for the conversion of OPDA to JA. pnas.orgpnas.org Despite being deficient in JA, opr3 plants still exhibited strong resistance to certain insects and fungal pathogens, indicating that the accumulated OPDA was sufficient to mount a defense response. pnas.org These findings provided compelling evidence that OPDA has a distinct signaling role in plant immunity, separate from the JA pathway, and that it can regulate gene expression to fine-tune defense mechanisms. pnas.org

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Location | Function |

| Lipoxygenase | LOX | Chloroplast | Adds molecular oxygen to α-linolenic acid to form a hydroperoxide. frontiersin.orgoup.com |

| Allene oxide synthase | AOS | Chloroplast | Converts the hydroperoxylipid into an unstable allene oxide. pnas.orgoup.com |

| Allene oxide cyclase | AOC | Chloroplast | Cyclizes the allene oxide to form cis-(+)-12-OPDA. pnas.orgoup.com |

| 12-oxophytodienoate reductase 3 | OPR3 | Peroxisome | Reduces OPDA to its cyclopentanone (B42830) derivative, a step towards JA synthesis. nih.govpnas.org |

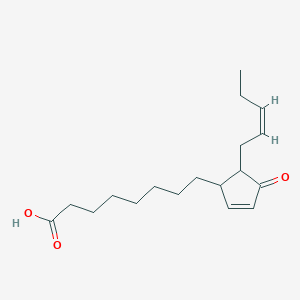

Structure

3D Structure

Properties

Molecular Formula |

C18H28O3 |

|---|---|

Molecular Weight |

292.4 g/mol |

IUPAC Name |

8-[4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoic acid |

InChI |

InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3- |

InChI Key |

PMTMAFAPLCGXGK-CLTKARDFSA-N |

SMILES |

CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O |

Isomeric SMILES |

CC/C=C\CC1C(C=CC1=O)CCCCCCCC(=O)O |

Canonical SMILES |

CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O |

Synonyms |

12-oxo-cis-10, cis-15-phytodienoic acid 12-oxo-PDA 12-oxo-phytodienoic acid 12-oxophytodienoate 12-oxophytodienoic acid 8-(2-(cis-2'-pentenyl)-3-oxo-cis-4-cyclopentenyl)octanoic acid OPDA acid |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 12 Oxophytodienoic Acid

Octadecanoid Pathway Initiation and Precursor Metabolism

The synthesis of 12-oxophytodienoic acid is initiated from specific polyunsaturated fatty acids that serve as the primary precursors. nih.govoup.com These fatty acids are stored within the chloroplast membranes and are released upon specific environmental or developmental cues. nih.gov

Role of α-Linolenic Acid and Hexadecatrienoic Acid

The primary precursors for the biosynthesis of jasmonates, including this compound, are α-linolenic acid (α-LeA; 18:3) and hexadecatrienoic acid (16:3). oup.comoup.com α-Linolenic acid is an 18-carbon fatty acid that gives rise to this compound (OPDA) through the octadecanoid pathway. researchgate.netmdpi.com In a parallel pathway, the 16-carbon hexadecatrienoic acid is the substrate for the synthesis of the C16 homolog, dinor-oxophytodienoic acid (dn-OPDA). oup.comnih.gov The availability of these precursors is critical, and their synthesis is a regulated process. For instance, the Arabidopsis mutant fad5 is unable to synthesize 16:3, and consequently, does not produce dn-OPDA. nih.gov

Liberation from Plastidial Membrane Lipids

In their inactive state, α-linolenic acid and hexadecatrienoic acid are esterified within plastidial membrane lipids, particularly monogalactosyldiacylglycerol (B12364196) (MGDG). oup.comnih.govosti.gov The initiation of the biosynthetic pathway requires the release of these fatty acids from the membrane glycerolipids. nih.govaocs.org This liberation is catalyzed by the action of plastid lipases, such as DEFECTIVE IN ANTHER DEHISCENCE1 (DAD1) and DONGLE. oup.comfrontiersin.org The release of these free fatty acids is a key regulatory step, often triggered by environmental stresses like wounding or pathogen attack, or by developmental signals. nih.govnih.gov

Chloroplast-Localized Biosynthesis of this compound

Following their release, the free fatty acids undergo a series of enzymatic conversions within the chloroplast to produce this compound. nih.govresearchgate.net

13-Lipoxygenase (13-LOX) Activity

The first committed step in the pathway is the oxygenation of α-linolenic acid, catalyzed by the enzyme 13-lipoxygenase (13-LOX). researchgate.netusp.br This enzyme inserts molecular oxygen at the 13th carbon of α-linolenic acid, forming 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT). researchgate.netnih.gov Similarly, 13-LOX acts on hexadecatrienoic acid to produce 11(S)-hydroperoxy-hexadecatrienoic acid. frontiersin.orgnih.gov Several isoforms of 13-LOX exist, and they can be differentially regulated, suggesting specific roles in OPDA biosynthesis under various conditions. nih.govresearchgate.net

Allene (B1206475) Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) Functions

The hydroperoxy fatty acids produced by 13-LOX are then sequentially metabolized by two key enzymes: allene oxide synthase (AOS) and allene oxide cyclase (AOC). researchgate.netmdpi.com AOS, a cytochrome P450 enzyme, catalyzes the dehydration of 13-HPOT to an unstable allene oxide, (13S)12,13-epoxy-octadecatrienoic acid. frontiersin.orgnih.govoup.com This allene oxide is a critical intermediate that can be further processed. oup.com

The subsequent and crucial step is the cyclization of the unstable allene oxide, which is catalyzed by allene oxide cyclase (AOC). usp.brnih.govmdpi.com AOC facilitates the formation of the cyclopentenone ring structure characteristic of OPDA. wikipedia.orgcabidigitallibrary.org The action of AOC is stereospecific, establishing the natural cis-(+) configuration of this compound. mdpi.comoup.com In the absence of AOC, the unstable allene oxide can spontaneously hydrolyze to form a racemic mixture of OPDA and other byproducts. cabidigitallibrary.orgnsf.gov.lk

Formation of cis-(+)-12-Oxophytodienoic Acid and Dinor-Oxophytodienoic Acid

The enzymatic cascade involving 13-LOX, AOS, and AOC leads to the formation of cis-(+)-12-oxophytodienoic acid from α-linolenic acid. frontiersin.orgnih.govoup.com This stereospecific isomer is the biologically relevant form that can be further metabolized to jasmonic acid or act as a signaling molecule itself. oup.comusp.br An efficient in vitro synthesis method for cis-(+)-OPDA has been developed using enzymes from flaxseed and Physcomitrella patens. oup.comnih.gov

Peroxisomal Metabolism and Jasmonic Acid Conversion

Following its synthesis in the plastid, this compound (OPDA) is transported into the peroxisome for the final stages of jasmonic acid (JA) biosynthesis. nih.govnih.gov This transport can be facilitated by the ATP-binding cassette (ABC) transporter COMATOSE (CTS), also known as PXA1. tandfonline.comoup.com Inside the peroxisome, OPDA undergoes a reduction reaction followed by three cycles of β-oxidation to yield JA. nih.govtandfonline.com

The reduction of the cyclopentenone ring of OPDA is a critical step catalyzed by 12-oxophytodienoate reductase (OPR) enzymes, which belong to the Old Yellow Enzyme (OYE) family. wikipedia.orgpnas.org In the model plant Arabidopsis thaliana, several OPR isoforms have been identified, with OPR1, OPR2, and OPR3 being the most studied. nih.govnih.gov These isoforms exhibit distinct substrate specificities and expression patterns, indicating different physiological roles. nih.govuni-hohenheim.de

Research has shown that OPR3 is the primary isoenzyme responsible for JA biosynthesis. wikipedia.orgnih.gov It effectively reduces the natural (9S,13S)-OPDA stereoisomer to 3-oxo-2(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). pnas.orgnih.gov In contrast, OPR1 and OPR2 from Arabidopsis show a strong preference for the (9R,13R)-OPDA stereoisomer and convert the natural (9S,13S)-OPDA with much lower efficiency. nih.govuni-hohenheim.deoup.com The basis for this stereoselectivity lies in the structural differences in the active site of the enzymes. wikipedia.orguni-hohenheim.de Specifically, two tyrosine residues (Tyr78 and Tyr246) at the entrance of the active site in OPR1 are thought to act as a filter, preventing the binding of the (9S,13S)-OPDA isomer, whereas OPR3 has a wider binding pocket. wikipedia.orguni-hohenheim.de

The expression of OPR genes is also differentially regulated. In Arabidopsis, OPR1 and OPR2 are predominantly expressed in roots. nih.gov The OPR3 gene, however, is induced by a wide range of stimuli, including wounding, touch, and UV light, which aligns with its central role in the biosynthesis of the defense hormone JA. wikipedia.orgnih.gov

Table 1: Comparison of OPR Isoforms in Arabidopsis thaliana

| Isoform | Primary Substrate Stereoisomer | Role in JA Biosynthesis | Key Structural Feature | Primary Expression Location |

| OPR1 | (9R,13R)-OPDA uni-hohenheim.de | Minor/Negligible nih.govoup.com | Narrow active site with Tyr residues acting as a filter wikipedia.orguni-hohenheim.de | Roots nih.gov |

| OPR2 | (9R,13R)-OPDA nih.govoup.com | Minor/Negligible nih.govoup.com | Similar structure to OPR1 nih.gov | Roots, Pollen nih.gov |

| OPR3 | (9S,13S)-OPDA pnas.orgnih.gov | Major wikipedia.orgnih.gov | Wider active site, allowing binding of multiple stereoisomers wikipedia.orguni-hohenheim.de | Induced by stress in various tissues wikipedia.orgnih.gov |

The product of the OPR3 reaction, OPC-8:0, is subsequently converted to jasmonic acid through three successive rounds of peroxisomal β-oxidation. nih.govoup.com This metabolic pathway shortens the octanoate (B1194180) side chain of OPC-8:0 by six carbons. nih.gov Before entering the β-oxidation cycle, the JA precursor must be activated by conversion to its coenzyme A (CoA) ester. nih.govtandfonline.com This activation step is catalyzed by an acyl-activating enzyme (AAE). nih.gov Research has identified OPC-8:0 CoA Ligase1 (OPCL1), a member of the 4-coumarate-CoA ligase-like gene family, as a key enzyme performing this function in Arabidopsis peroxisomes. nih.govnih.gov

Once OPC-8:0-CoA is formed, it enters the core β-oxidation spiral, which consists of three key enzymatic reactions repeated in each cycle. nih.govnih.govtandfonline.com

Acyl-CoA Oxidase (ACX): This enzyme catalyzes the first, rate-limiting step, introducing a double bond into the acyl-CoA chain. nih.govcapes.gov.br Studies in tomato and Arabidopsis have shown that specific ACX isoforms, such as ACX1A in tomato and ACX1/ACX5 in Arabidopsis, are involved in JA biosynthesis. oup.comcapes.gov.br

Multifunctional Protein (MFP): This enzyme possesses both 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities, which hydrate (B1144303) the double bond and then oxidize the resulting hydroxyl group. nih.gov

3-ketoacyl-CoA Thiolase (KAT): This enzyme cleaves the β-ketoacyl-CoA ester, releasing acetyl-CoA and a shortened acyl-CoA chain that can enter the next cycle. nih.govoup.com The KAT2 isoform in Arabidopsis has been demonstrated to be involved in this process. oup.com

After three turns of this cycle, the 12-carbon JA-CoA is produced. nih.gov It is presumed that a thioesterase then hydrolyzes JA-CoA to release the final product, jasmonic acid. nih.govusp.br

Table 2: Key Enzymes in the Peroxisomal β-Oxidation Pathway for JA Biosynthesis

| Enzyme/Protein | Gene Name (example in Arabidopsis) | Function | Reference |

| Peroxisomal ABC Transporter | CTS1 / PXA1 / PED3 | Imports OPDA into the peroxisome | tandfonline.comoup.com |

| OPDA Reductase | OPR3 | Reduces OPDA to OPC-8:0 | oup.comnih.gov |

| Acyl-Activating Enzyme | OPCL1 | Activates OPC-8:0 to OPC-8:0-CoA | nih.govnih.gov |

| Acyl-CoA Oxidase | ACX1, ACX5 | Catalyzes the first step of each β-oxidation cycle | oup.com |

| Multifunctional Protein | MFP | Hydratase and dehydrogenase activities | nih.gov |

| 3-ketoacyl-CoA Thiolase | KAT2 | Thiolytic cleavage to shorten the acyl-CoA chain | oup.com |

Analogues and Stereoisomers of this compound

This compound is a chiral molecule that exists as several stereoisomers, with the specific stereochemistry being crucial for its biological activity and subsequent metabolism. uni-hohenheim.de The naturally occurring OPDA synthesized in plants via the allene oxide cyclase (AOC) enzyme is the cis-(+)-(9S,13S)-OPDA isomer. nih.govoup.com This is the specific enantiomer that serves as the direct precursor for jasmonic acid biosynthesis. pnas.orgnih.gov

The main stereoisomers of OPDA include:

(9S,13S)-OPDA: The natural isomer in plants and the substrate for OPR3 in the JA biosynthetic pathway. nih.govuni-hohenheim.de

(9R,13R)-OPDA: The enantiomer of the natural form. While not a direct precursor for JA, it is the preferred substrate for OPR1 and OPR2 enzymes. uni-hohenheim.de

(9R,13S)-OPDA and (9S,13R)-OPDA: These are the two other possible diastereomers. OPR3 is capable of reducing all four stereoisomers of OPDA, whereas OPR1 and OPR2 are highly selective. pnas.org

The term cis-OPDA refers to the configuration of the two side chains on the cyclopentenone ring. pnas.org This can be isomerized to form trans-OPDA, where the side chains are on opposite sides of the ring. Furthermore, when ingested by certain insects, plant-derived cis-OPDA can be enzymatically converted to another isomer, iso-OPDA, by a glutathione (B108866) transferase in the insect's gut. pnas.org

In addition to stereoisomers, analogues of OPDA exist. One notable analogue is dinor-12-oxo-phytodienoic acid (dn-OPDA) . While OPDA is an 18-carbon (C18) fatty acid derivative synthesized from α-linolenic acid, dn-OPDA is a 16-carbon (C16) analogue derived from hexadecatrienoic acid. Like OPDA, dn-OPDA is also a precursor in the jasmonate pathway and can be metabolized to produce JA, though it bypasses some canonical steps.

Table 3: Overview of this compound Isomers and Analogues

| Compound | Carbon Chain Length | Precursor Fatty Acid | Key Feature | Biological Relevance |

| (9S,13S)-OPDA | C18 | α-Linolenic Acid | Natural stereoisomer in plants oup.com | Direct precursor for jasmonic acid via OPR3 nih.gov |

| (9R,13R)-OPDA | C18 | α-Linolenic Acid | Enantiomer of the natural form | Substrate for OPR1/OPR2 enzymes uni-hohenheim.de |

| iso-OPDA | C18 | α-Linolenic Acid | Isomer formed from cis-OPDA | Product of enzymatic conversion in insect guts pnas.org |

| dinor-OPDA | C16 | Hexadecatrienoic Acid | Shorter (dinor) side chain | C16 analogue that also serves as a JA precursor |

Signaling Mechanisms and Pathways of 12 Oxophytodienoic Acid

Independent Signaling Role of 12-Oxophytodienoic Acid

Research has firmly established that OPDA possesses signaling functions that are not merely a prelude to JA synthesis. This is evident in its ability to trigger specific physiological responses and gene expression patterns that are not replicated by JA or its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).

Distinction from Jasmonic Acid and Jasmonoyl-Isoleucine Signaling

The signaling pathway of JA-Ile is well-characterized and hinges on its binding to the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of the SCFCOI1 ubiquitin E3 ligase complex. nih.govoup.com This binding leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, thereby activating the expression of JA-responsive genes. nih.govoup.com

A key distinction of OPDA signaling is that OPDA itself does not promote the interaction between COI1 and JAZ proteins. nih.govfrontiersin.org This fundamental difference means that OPDA can initiate signaling cascades without engaging the central receptor complex of the JA-Ile pathway. Evidence for this distinct role comes from studies using mutants deficient in the conversion of OPDA to JA, such as the opr3 mutant. oup.com These plants, while unable to produce significant levels of JA and JA-Ile, still mount defense responses when treated with OPDA, indicating the existence of a separate signaling pathway. oup.com

Furthermore, OPDA has been shown to be more effective than JA in certain biological processes, such as the inhibition of seed germination and the induction of tendril coiling in Bryonia dioica. frontiersin.orgnih.gov In tomato, OPDA is sufficient for the local induction of defense gene expression upon wounding, whereas the systemic response requires the production of JA/JA-Ile. frontiersin.org The discovery of an isoleucine conjugate of OPDA (OPDA-Ile) has added another layer of complexity, with studies suggesting it can act as a bioactive signal in a manner independent of JA/JA-Ile. mdpi.com

Transcriptional Regulation by this compound

OPDA exerts its signaling effects in large part by modulating the expression of a specific suite of genes. This transcriptional reprogramming allows the plant to fine-tune its response to various stresses and developmental cues.

Identification and Characterization of this compound-Responsive Genes (ORGs)

Microarray analyses have been instrumental in identifying genes that are specifically responsive to OPDA but not to JA or methyl jasmonate (MeJA). These have been termed OPDA-responsive genes (ORGs). oup.com These genes are involved in a variety of cellular processes, with a significant number encoding signaling components, transcription factors, and proteins related to stress responses. nih.gov

A study in Arabidopsis thaliana identified 157 genes that were induced by OPDA but not by JA or MeJA. oup.com Notably, about half of these ORGs were also induced by mechanical wounding, highlighting the role of OPDA as a signaling molecule in the plant's response to physical damage. nih.gov The expression of these wound-induced ORGs was found to be independent of the COI1-dependent JA signaling pathway. nih.gov

| Gene Category | Examples of OPDA-Responsive Genes (ORGs) | Function |

| Signaling Components | Kinases, Phosphatases | Signal transduction |

| Transcription Factors | ZAT, ERF, DREB families | Regulation of gene expression |

| Stress Response | Glutathione (B108866) S-transferases, Heat shock proteins | Detoxification, protein folding |

Involvement of Transcription Factors (e.g., TGA, ZAT10, ERF5, DREB2A, ZAT12, FIT1)

The regulation of ORG expression by OPDA is mediated by a network of transcription factors. Several families of transcription factors have been implicated in OPDA signaling, demonstrating the complexity of this regulatory network.

TGA Transcription Factors: A group of bZIP transcription factors containing the TGACG motif have been shown to be largely responsible for the expression of ORGs. nih.gov

ZAT Transcription Factors: Zinc-finger of Arabidopsis thaliana (ZAT) proteins, such as ZAT10 and ZAT12, are known to be involved in stress responses and are among the genes specifically induced by OPDA. nih.gov The expression of ZAT10 by OPDA can occur through both COI1-dependent and COI1-independent pathways. nih.gov

ERF5 (ETHYLENE RESPONSE FACTOR 5): This transcription factor is another example of an ORG whose expression is induced by OPDA. nih.gov

DREB2A (DEHYDRATION-RESPONSIVE ELEMENT-BINDING PROTEIN 2A): This transcription factor, crucial for drought and heat stress tolerance, is also induced by OPDA. nih.gov

FIT1 (FER-LIKE IRON DEFICIENCY-INDUCED TRANSCRIPTION FACTOR 1): The expression of FIT1, involved in iron homeostasis, is also upregulated by OPDA. nih.gov

The induction of these transcription factors by OPDA highlights its role in integrating various stress signals and mounting an appropriate response.

Intracellular Compartmentation and Transport of this compound

The subcellular localization of OPDA synthesis and its subsequent movement between organelles are critical for its function as a signaling molecule and for its conversion to JA.

OPDA biosynthesis is initiated from the oxygenation of polyunsaturated fatty acids and takes place within the chloroplasts. oup.com Specifically, the enzymes lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC) act sequentially in the chloroplast to produce OPDA. nih.gov

For OPDA to be converted into JA, it must be transported from the chloroplast to the peroxisome, where the subsequent steps of the jasmonate biosynthetic pathway occur. oup.comnih.gov This transport across the chloroplast envelope is a crucial regulatory step. While protonated OPDA can diffuse across membranes to some extent, transporter proteins are thought to play a major role. nih.gov The transporter JASSY has been implicated in the export of OPDA from the plastids. nih.gov

Once in the cytosol, OPDA is then imported into the peroxisome. This import is facilitated by the ATP-binding cassette (ABC) transporter COMATOSE (CTS). nih.govnih.gov The disruption of this transporter in cts mutants leads to an accumulation of OPDA and a block in JA synthesis, underscoring the importance of this transport step. nih.gov

Perception and Receptor Mechanisms for this compound

The perception of this compound (OPDA) and the subsequent initiation of signaling cascades are complex processes that are distinct from the well-characterized jasmonic acid (JA) signaling pathway. While sharing a biosynthetic origin with JA, OPDA possesses unique signaling properties that are mediated through both specific binding proteins and pathways that are independent of the canonical JA receptor, CORONATINE INSENSITIVE 1 (COI1).

Direct Binding of this compound to Proteins

A significant breakthrough in understanding OPDA perception was the identification of a direct binding protein. Research has uncovered that the small plastid protein, cyclophilin 20-3 (CYP20-3), physically interacts with OPDA. nih.govfrontiersin.org This interaction is a key initiating step in a COI1-independent signaling pathway. The binding of OPDA to CYP20-3 occurs within the chloroplasts and triggers a cascade of events. pnas.orgnih.gov

Upon binding OPDA, CYP20-3 forms a complex with serine acetyltransferase 1 (SAT1). frontiersin.orgpnas.org This association promotes the formation of a larger hetero-oligomeric cysteine synthase complex, which also includes O-acetylserine(thiol)lyase B (OASTL-B). frontiersin.orgpnas.org The activation of this complex leads to an increase in the synthesis of cysteine and subsequently other thiol-containing metabolites like glutathione. frontiersin.orgpnas.org This shift in the cellular redox state, particularly the glutathione pool, is thought to be a critical downstream signal that ultimately modulates the expression of a specific subset of OPDA-responsive genes. pnas.orgnih.govpnas.org

The structural characteristics of OPDA, specifically its reactive α,β-unsaturated carbonyl group within the cyclopentenone ring, are analogous to cyclopentenone prostaglandins (B1171923) (cyPGs) in animals. nih.govfrontiersin.orgoup.com These animal lipids are known to exert their biological effects by forming covalent Michael adducts with the thiol groups of cysteine residues in target proteins. pnas.orgresearchgate.netfrontiersin.org This suggests that a similar mechanism of covalent modification of proteins could be a mode of action for OPDA in plants, allowing it to directly interact with and modulate the function of various cellular proteins. nih.govfrontiersin.org

Table 1: Key Proteins Involved in the Direct Perception of this compound

| Protein | Cellular Location | Function in OPDA Signaling | Research Findings |

| Cyclophilin 20-3 (CYP20-3) | Chloroplast | Direct receptor for OPDA. nih.govfrontiersin.orgpnas.org | Binding of OPDA to CYP20-3 initiates a signaling cascade. pnas.org The cyp20-3 mutant shows altered expression of OPDA-responsive genes. nih.gov |

| Serine Acetyltransferase 1 (SAT1) | Chloroplast | Forms a complex with OPDA-bound CYP20-3. frontiersin.orgpnas.org | Interaction with the OPDA-CYP20-3 complex is a key step in activating the cysteine synthase complex. pnas.orgnih.gov |

| O-acetylserine(thiol)lyase B (OASTL-B) | Chloroplast | Component of the cysteine synthase complex. frontiersin.orgpnas.org | Assembles into the active cysteine synthase complex upon OPDA signaling. frontiersin.orgpnas.org |

Role of the COI1-JAZ Co-Receptor Complex

The canonical pathway for jasmonate signaling involves the perception of jasmonoyl-isoleucine (JA-Ile) by the F-box protein COI1, which is part of the SCFCOI1 E3 ubiquitin ligase complex. pnas.orgtandfonline.comoup.com This binding event leads to the ubiquitination and subsequent degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, thereby de-repressing transcription factors that regulate JA-responsive genes. pnas.orgtandfonline.com

However, a significant body of evidence indicates that OPDA signaling is largely independent of this COI1-JAZ co-receptor system. pnas.orgnih.gov OPDA itself is unable to bind to the COI1/JAZ complex and does not promote the interaction between COI1 and JAZ proteins. frontiersin.orgpnas.orgtandfonline.com This fundamental difference in receptor binding is a primary reason for the distinct downstream physiological and transcriptional responses elicited by OPDA compared to JA-Ile. pnas.orgnih.gov While most JA-induced gene expression is dependent on COI1, a substantial number of genes respond to OPDA in a COI1-independent manner. pnas.orgpnas.org

Despite this general independence, some studies have hinted at a more complex relationship. For instance, the OPDA-dependent induction of the PHO1;H10 gene was found to require COI1 activity, suggesting that under certain contexts, there may be crosstalk or shared components between the two pathways. frontiersin.orgscispace.com Furthermore, research has suggested that COI1 itself might have functions that are independent of its role as a JA-Ile receptor, which could potentially intersect with OPDA signaling, although the mechanisms for this remain unclear. bohrium.com

COI1-Independent Signaling Pathways

The existence of COI1-independent signaling is a hallmark of OPDA's biological activity. scispace.comcabidigitallibrary.org These alternative pathways allow OPDA to regulate a unique set of genes and physiological processes.

One of the key COI1-independent mechanisms involves the bZIP transcription factors TGA2, TGA5, and TGA6. oup.com These transcription factors are crucial for the regulation of gene expression in response to OPDA and other structurally related electrophilic oxylipins. oup.com Studies using various mutants have shown that the expression of certain OPDA-responsive genes, such as CYP81D11 and GST25, is strongly dependent on these TGA factors, but not on COI1. oup.com This TGA-dependent pathway appears to be central to lipid stress responses mediated by cyclopentenone-containing molecules. oup.com

Another layer of COI1-independent signaling involves the conjugation of OPDA to amino acids. researchgate.net The isoleucine conjugate of OPDA (OPDA-Ile) has been identified and shown to possess biological activity, inducing the expression of specific genes independently of OPDA, JA, or JA-Ile. tandfonline.comcabidigitallibrary.org The discovery of other naturally occurring OPDA conjugates, such as OPDA-Val, OPDA-Phe, and others, suggests that the formation of these molecules may be a relevant mechanism for regulating OPDA's activity and signaling specificity. researchgate.net The perception mechanisms for these OPDA-amino acid conjugates are still under investigation but are proposed to operate independently of the SCFCOI1-JAZ co-receptor complex. tandfonline.comcabidigitallibrary.org

Table 2: Comparison of COI1-Dependent and COI1-Independent OPDA Signaling

| Signaling Feature | COI1-Dependent Pathway (Primarily JA-Ile) | COI1-Independent Pathway (OPDA) |

| Primary Signal | Jasmonoyl-isoleucine (JA-Ile) | This compound (OPDA) and its conjugates (e.g., OPDA-Ile) |

| Receptor/Binding Protein | SCFCOI1-JAZ co-receptor complex pnas.orgtandfonline.com | Cyclophilin 20-3 (CYP20-3) nih.govpnas.org |

| Key Downstream Effectors | JAZ protein degradation, MYC transcription factors tandfonline.comoup.com | TGA transcription factors (TGA2, TGA5, TGA6), changes in cellular redox state pnas.orgnih.govoup.com |

| Example Regulated Genes | VSP2 bohrium.com | GRX480, ZAT10, CYP81D11 tandfonline.comoup.com |

| General Function | Defense against insects and some pathogens, stamen and pollen development nih.gov | Regulation of cellular redox homeostasis, lipid stress responses, seed germination pnas.orgoup.com |

Biological Functions and Physiological Roles of 12 Oxophytodienoic Acid in Plants

Role in Plant Defense Responses

OPDA plays a crucial role in mediating plant defense against both biotic and abiotic stresses. nih.govfrontiersin.org It can act independently of JA to activate specific defense pathways. nih.govpnas.org

Biotic Stress Responses (e.g., Insect Herbivory, Microbial Pathogens)

OPDA is a key player in defending plants against attacks from insects and microbial pathogens. nih.govoup.com Its involvement is highlighted by the observation that plants unable to convert OPDA to JA still exhibit resistance to certain pests and diseases. oup.compnas.org

Mechanical wounding, such as that caused by insect feeding, triggers a rapid increase in OPDA levels. nih.gov This accumulation of OPDA leads to the activation of a specific set of genes, many of which are involved in defense responses. nih.govnih.gov Studies in Arabidopsis thaliana have shown that OPDA can induce the expression of genes that are not responsive to JA, indicating a distinct signaling pathway. nih.govoup.com This OPDA-specific gene expression is crucial for a full and effective wound response. nih.govnih.gov For instance, in tomato plants, OPDA is sufficient for the local induction of defense genes at the wound site. nih.gov

Research has identified a group of "OPDA-specific response genes" (ORGs) that are primarily involved in signaling, transcription, and stress responses. nih.gov A significant portion of these genes are induced upon wounding, highlighting OPDA's direct role in orchestrating the initial defense at the site of injury. nih.govnih.gov

The accumulation of OPDA contributes to enhanced resistance against various herbivores and pathogens. oup.comcaymanchem.com In Arabidopsis plants that accumulate OPDA but are deficient in JA, resistance to the fungus gnat Bradysia impatiens and the necrotrophic fungus Alternaria brassicicola is maintained. pnas.org This demonstrates that OPDA itself is a potent defense signal.

In maize, higher constitutive levels of OPDA in the Mp708 inbred line are linked to enhanced resistance against the corn leaf aphid (Rhopalosiphum maidis). oup.com This resistance is associated with increased callose deposition in the phloem, a physical barrier that impedes aphid feeding. oup.com Exogenous application of OPDA to JA-deficient maize plants was shown to increase callose deposition and heighten resistance to aphids, confirming OPDA's direct role in this defense mechanism. oup.com Furthermore, OPDA signaling has been implicated in resistance to the root-knot nematode Meloidogyne hapla in Arabidopsis. frontiersin.org

Table 1: Examples of Biotic Stress Responses Mediated by 12-OPDA

| Plant Species | Pest/Pathogen | Observed Effect of OPDA | Reference |

|---|---|---|---|

| Arabidopsis thaliana | Bradysia impatiens (fungus gnat) | Maintained resistance in JA-deficient mutants | pnas.org |

| Arabidopsis thaliana | Alternaria brassicicola (fungus) | Maintained resistance in JA-deficient mutants | pnas.org |

| Zea mays (Maize) | Rhopalosiphum maidis (corn leaf aphid) | Enhanced resistance via increased callose deposition | oup.com |

| Arabidopsis thaliana | Meloidogyne hapla (root-knot nematode) | Regulation of defense against nematodes | frontiersin.org |

| Solanum lycopersicum (Tomato) | Insect Herbivory | Local induction of defense genes | nih.gov |

Abiotic Stress Responses (e.g., Temperature Extremes, Tissue Injury, Salt Stress, Light Damage)

OPDA is also integral to plant responses to a range of non-living environmental challenges. nih.govfrontiersin.orgbohrium.com Its accumulation is a common feature of plant acclimation to various abiotic stresses. nih.gov

Temperature Extremes: Plants accumulate OPDA in response to both heat and cold stress. mdpi.comnih.govmdpi.com This accumulation is part of the plant's strategy to acquire tolerance to extreme temperatures. nih.govmdpi.com For example, heat stress in Arabidopsis leads to an increase in OPDA levels, and this response is considered crucial for thermotolerance. mdpi.comnih.gov

Tissue Injury: As a direct consequence of physical damage, tissue injury leads to the rapid synthesis and accumulation of OPDA, which then initiates downstream defense signaling. nih.govfrontiersin.org This response is a general mechanism observed across various plant species.

Salt Stress: Salinity is a significant abiotic stress that affects plant growth and productivity. researchgate.netmdpi.com In response to salt stress, plants accumulate OPDA. researchgate.netmdpi.com This accumulation can, in some contexts, be linked to programmed cell death in root cells. researchgate.net However, the role of OPDA in salt stress is complex, with some studies suggesting its involvement in adaptive responses. mdpi.comfrontiersin.org For instance, the overexpression of a gene involved in OPDA synthesis in peanut was shown to enhance salt tolerance. mdpi.com

Light Damage: High light intensity can cause photo-oxidative damage to plant cells. biorxiv.org OPDA signaling is activated in response to high light stress and plays a role in the subsequent recovery process. biorxiv.org It is involved in coordinating the expression of genes that help the plant cope with the oxidative stress generated by excess light. biorxiv.org

Table 2: 12-OPDA's Role in Abiotic Stress Responses

| Abiotic Stress | Plant Response Involving 12-OPDA | Reference |

|---|---|---|

| Temperature Extremes | Accumulation of OPDA contributes to thermotolerance. | mdpi.comnih.gov |

| Tissue Injury | Rapid synthesis and accumulation of OPDA to initiate defense signaling. | nih.govfrontiersin.org |

| Salt Stress | Accumulation of OPDA; linked to both cell death and adaptive responses. | researchgate.netmdpi.comfrontiersin.org |

| Light Damage | Activation of OPDA signaling for recovery and oxidative stress management. | biorxiv.org |

Influence on Plant Growth and Development

Beyond its role in stress responses, OPDA also influences fundamental aspects of plant growth and development, particularly in the context of seed biology. nih.govoup.com

Seed Dormancy and Germination Regulation

OPDA is a key regulator of the balance between seed dormancy and germination. oup.comoup.comslsp.ch High levels of OPDA within seeds are associated with increased dormancy and a block on germination. oup.comnih.gov

Studies on Arabidopsis mutants with impaired transport of OPDA into the peroxisome (where it would normally be converted to JA) showed an accumulation of OPDA and consequently, a low germination rate. nih.gov This established a direct link between OPDA levels and the inhibition of germination. oup.com Further research has shown that OPDA acts synergistically with another plant hormone, abscisic acid (ABA), to repress germination. oup.comnih.gov

OPDA's inhibitory effect on germination is more potent than that of JA. oup.com This regulation is crucial for ensuring that seeds only germinate under favorable environmental conditions. For example, OPDA has a role in promoting dormancy under high-temperature stress. oup.com The regulatory network is complex, involving interactions with other dormancy-promoting factors like MOTHER-OF-FT-AND-TFL1 (MFT) and the gibberellin-sensing protein RGL2. oup.comslsp.chmdpi.com

Table 3: Factors Influenced by 12-OPDA in Seed Germination

| Factor | Influence of 12-OPDA | Reference |

|---|---|---|

| Germination Rate | Inhibits germination; more potent than JA. | oup.com |

| Seed Dormancy | Promotes and maintains dormancy. | oup.comoup.com |

| Abscisic Acid (ABA) | Acts synergistically with ABA to inhibit germination. | oup.comnih.gov |

| High Temperature | Promotes dormancy under high-temperature stress. | oup.com |

| MFT and RGL2 | Interacts with these factors to regulate dormancy. | oup.comslsp.chmdpi.com |

Root System Architecture Modulation

12-Oxophytodienoic acid (OPDA) plays a significant role in shaping the root system architecture of plants. Research indicates that OPDA and its downstream product, jasmonic acid (JA), are key regulators of root growth and development. nih.govnih.gov

In the model plant Arabidopsis thaliana, disruption of OPDA signaling, as seen in the cyp20-3 mutant, leads to impaired root hair growth. frontiersin.org Furthermore, OPDA-responsive accumulation of abscisic acid (ABA) can inhibit both primary root growth and lateral root branching. nih.gov This inhibition is mediated by a balance of cellular components that influence the production of reactive oxygen species (ROS), calcium ions, and ethylene (B1197577), while reducing auxin levels. nih.gov

Studies in wheat have revealed that the dosage of genes encoding 12-OXOPHYTODIENOATE REDUCTASE from subfamily III (OPRIII), which are involved in the conversion of OPDA to JA, can modulate root architecture. nih.govbiorxiv.org Wheat plants with loss-of-function mutations in OPRIII exhibit longer seminal roots. nih.govbiorxiv.org Conversely, an increased dosage or overexpression of OPRIII genes results in reduced seminal root growth and the early development of lateral roots, which is accompanied by an increase in JA and its isoleucine conjugate (JA-Ile). nih.govbiorxiv.org The differences in root length can be nullified by pharmacologically inhibiting JA biosynthesis, confirming the JA-mediated mechanism. nih.gov Transcriptome analyses of these wheat lines show enrichment in JA-biosynthetic and reactive oxygen species (ROS) pathways, which corresponds to changes in ROS distribution. nih.gov These findings suggest that natural variations in OPRIII gene dosage may have played a role in the adaptation of wheat to different soil environments. biorxiv.org

The interplay between OPDA, JA, and other hormones like auxin is crucial in root development. frontiersin.org JA can inhibit root growth through crosstalk with auxin, and it also influences root gravitropism by modulating the polar distribution of auxin. frontiersin.org

Table 1: Effects of this compound and Related Genes on Root Architecture

| Plant Species | Genetic Modification/Treatment | Observed Effect on Root System | Reference |

| Arabidopsis thaliana | cyp20-3 mutant (disrupted OPDA signaling) | Impaired root hair growth | frontiersin.org |

| Arabidopsis thaliana | OPDA-responsive ABA accumulation | Inhibition of primary root growth and lateral root branching | nih.gov |

| Wheat (Triticum aestivum) | Loss-of-function mutation in OPRIII | Longer seminal roots | nih.govbiorxiv.org |

| Wheat (Triticum aestivum) | Increased OPRIII dosage/overexpression | Reduced seminal root growth, precocious lateral root development | nih.govbiorxiv.org |

Anther Development and Fertility

The conversion of this compound to jasmonic acid is a critical step for male fertility in many plant species. pnas.orgoup.com The enzyme 12-oxophytodienoate reductase 3 (OPR3) is responsible for this conversion, and its absence leads to male sterility. pnas.orgcapes.gov.br

In Arabidopsis thaliana, the male-sterile mutant opr3 lacks a functional OPR3 enzyme. pnas.orgnih.gov These plants exhibit several defects in reproductive development, including delayed anther dehiscence (the opening of the anther to release pollen). capes.gov.brnih.gov While the opr3 mutant is sterile, its fertility can be restored by the external application of JA, but not by OPDA. pnas.orgnih.gov This demonstrates that JA, and not OPDA, is the specific signaling molecule required for the coordination of anther filament elongation, the opening of the stomium at anthesis, and the production of viable pollen. pnas.org It also highlights that OPR3 is the specific isoform of OPR capable of reducing the correct stereoisomer of OPDA to produce the JA necessary for male gametophyte development. pnas.org

Similar findings have been observed in other plant species. In rice, the UNCLOSED GLUMES (UCGL) locus encodes an OPR7, and mutations in this gene affect flower development. oup.com In maize, mutations in opr7opr8 also lead to infertility. oup.com The requirement for jasmonates in male fertility is a conserved mechanism across various plant species, with mutants in the JA biosynthesis or signaling pathways in Arabidopsis, tobacco, and maize all displaying male sterility. oup.com These sterile phenotypes are often associated with impaired pollen development, defective anther dehiscence, and issues with filament elongation. oup.com

Table 2: Role of OPDA and Related Enzymes in Anther Development and Fertility

| Plant Species | Mutant/Gene | Phenotype | Rescue Treatment | Reference |

| Arabidopsis thaliana | opr3 | Male sterile, delayed anther dehiscence | Exogenous JA | pnas.orgnih.gov |

| Rice (Oryza sativa) | ucgl (opr7) | Unclosed glumes, affects flower development | Not specified | oup.com |

| Maize (Zea mays) | opr7opr8 | Infertile | Not specified | oup.com |

Other Developmental Processes (e.g., Tendril Coiling, Embryo Development)

Beyond root architecture and fertility, this compound is involved in a range of other developmental processes in plants, acting both as a precursor to JA and as a signaling molecule in its own right. nih.govnih.gov

One of the well-documented JA-independent functions of OPDA is the initiation of tendril coiling in Bryonia dioica. nih.govbiorxiv.org Studies have shown that OPDA is more effective than JA in eliciting this response, with the methyl ester of OPDA acting more rapidly and at lower concentrations than methyl jasmonate (MeJA). nih.gov

OPDA also plays a crucial role in embryo development. biorxiv.org In tomato (Solanum lycopersicum), the enzyme allene (B1206475) oxide cyclase (AOC), which is involved in OPDA synthesis, accumulates in the developing seed coat and embryo. researchgate.net OPDA is the predominant oxylipin found almost exclusively in the seed coat tissues. researchgate.net The spr2 mutant, which is deficient in both OPDA and JA, exhibits delayed embryo development and increased programmed cell death in the seed coat and endosperm. researchgate.net Conversely, the acx1a mutant, which accumulates OPDA but has residual JA levels, develops embryos similarly to wild-type plants. researchgate.net This suggests a direct role for OPDA in proper embryo development, possibly by regulating nutrient supply and detoxification. researchgate.net The reproductive phenotype of the JA-insensitive mutant jai1 could be rescued by wound-induced formation of OPDA, further supporting a JA-independent role for OPDA in this process. researchgate.net

Furthermore, OPDA accumulation during late seed maturation has been shown to repress seed germination in Arabidopsis. nih.gov

Table 3: Diverse Developmental Roles of this compound

| Developmental Process | Plant Species | Key Finding | Reference |

| Tendril Coiling | Bryonia dioica | OPDA is more effective than JA in inducing tendril coiling. | nih.govnih.gov |

| Embryo Development | Solanum lycopersicum | OPDA is essential for proper embryo development, likely independent of JA. | researchgate.net |

| Seed Germination | Arabidopsis thaliana | Accumulation of OPDA during seed development represses germination. | nih.gov |

Coordination of Growth-Defense Trade-offs

Plants constantly balance the allocation of resources between growth and defense, a concept known as the growth-defense trade-off. biologists.commdpi.com this compound and the broader jasmonate signaling pathway are central to mediating this balance. nih.govnih.gov

OPDA signaling can coordinate with various defense signaling pathways, including those of JA/JA-Ile, salicylic (B10762653) acid (SA), ABA, and ethylene, to optimize a plant's defense capabilities. nih.gov This often involves suppressing the signaling of growth-promoting hormones like auxin. nih.gov This hormonal crosstalk allows the plant to prioritize defense responses when faced with biotic or abiotic stresses. nih.govnih.gov

The activation of defense mechanisms is energetically costly and can come at the expense of growth. biologists.com For instance, the transcription factor WRKY70, which is activated by insect attack, upregulates the lipoxygenase (LOX) gene involved in JA synthesis while concurrently suppressing a gibberellin (GA) synthesis gene, leading to a stunted phenotype. mdpi.com This illustrates a direct molecular link between the activation of defense and the repression of growth.

OPDA and its derivatives are key signaling molecules that regulate a vast number of genes, enabling plants to fine-tune their responses to environmental cues. nih.gov This includes activating defense genes while also influencing developmental processes. nih.gov The ability of OPDA to trigger autonomous signaling pathways that regulate a unique subset of jasmonate-responsive genes allows for a nuanced control over the growth-defense balance. nih.govnih.gov Understanding the molecular mechanisms of OPDA signaling is crucial for developing strategies to enhance plant survival and productivity by potentially uncoupling the negative trade-off between growth and defense. nih.govbiologists.com

Molecular Interactions and Post Translational Modifications of 12 Oxophytodienoic Acid

Interaction with Proteins and Enzymes

OPDA's electrophilic nature, conferred by its α,β-unsaturated carbonyl group, allows it to interact with nucleophilic residues in proteins, thereby modulating their function. frontiersin.org This section explores the key protein and enzyme interactions that are central to OPDA signaling.

A significant breakthrough in understanding OPDA signaling was the identification of Cyclophilin 20-3 (CYP20-3), a chloroplast-localized protein, as a key effector and receptor of OPDA. pnas.orgnih.govpnas.org Although initially identified in a screen for jasmonic acid (JA) binding proteins, further studies revealed that its physiological ligand is OPDA. nih.gov The binding of OPDA to CYP20-3 is a critical event that initiates a signaling cascade, linking stress signals to metabolic adjustments. pnas.orgnih.gov This interaction is non-covalent and has been shown to affect the peptidyl-prolyl-cis/trans isomerase activity of CYP20-3. mdpi.comnih.gov

The significance of CYP20-3 as an OPDA effector is underscored by the phenotype of cyp20-3 mutant plants, which exhibit altered responses to OPDA-mediated processes, such as impaired root hair growth and attenuated expression of OPDA-responsive genes. frontiersin.org The OPDA-CYP20-3 module acts as a central hub, integrating stress and light-dependent redox signals to fine-tune plant growth and defense responses. frontiersin.orgtandfonline.com

The OPDA-mediated formation of the CYP20-3-SAT1 complex stabilizes the CSC, leading to increased SAT activity and subsequently, enhanced production of cysteine. nih.govresearchgate.net This mechanism provides a direct link between OPDA signaling and the biosynthesis of sulfur-containing compounds. pnas.orgfrontiersin.org

Table 1: Key Proteins in the OPDA-Mediated Cysteine Synthase Complex Formation

| Protein | Function | Role in OPDA Signaling |

|---|---|---|

| 12-Oxophytodienoic acid (OPDA) | Signaling Molecule | Binds to CYP20-3, initiating the signaling cascade. pnas.org |

| Cyclophilin 20-3 (CYP20-3) | OPDA Effector/Receptor | Upon OPDA binding, interacts with SAT1 to promote CSC formation. pnas.orgnih.gov |

| Serine Acetyltransferase 1 (SAT1) | Enzyme | Catalyzes the formation of O-acetylserine, the precursor for cysteine. frontiersin.org Its activity is enhanced upon interaction with the OPDA-CYP20-3 complex. nih.gov |

| O-acetylserine(thiol)lyase B (OASTL-B) | Enzyme | Catalyzes the final step of cysteine synthesis by incorporating sulfide (B99878) into O-acetylserine. pnas.org Forms the Cysteine Synthase Complex (CSC) with SAT1. |

While the direct interaction of OPDA with a specific Glutathione (B108866) S-Transferase, GSTU19, is not extensively detailed in the provided context, GSTs, in general, are known to be involved in the detoxification of reactive electrophilic species, including OPDA. biorxiv.org This occurs through the conjugation of OPDA to the tripeptide glutathione (GSH). biorxiv.org This process can be considered a mechanism to regulate OPDA homeostasis. biorxiv.org Furthermore, the expression of certain GSTs is induced in response to OPDA, suggesting a role in the broader OPDA-mediated stress response. nih.gov

OPDA can covalently bind to proteins through a process termed "OPDAylation," a form of Michael addition to the thiol groups of cysteine residues. biorxiv.orgnih.gov Thioredoxins (TRXs), a family of small redox-regulating proteins, are prominent targets for OPDAylation. mdpi.comtandfonline.com In vitro studies have shown that OPDA can modify cysteine residues of chloroplast TRX-f1, leading to a loss of its activity in activating enzymes of the Calvin-Benson cycle, such as fructose-1,6-bisphosphatase. mdpi.comnih.govnih.gov

The interaction between OPDA and the TRX system is multifaceted. OPDA binding to CYP20-3 can facilitate the transfer of electrons from TRXs (specifically type-f2 and -x) to other target proteins like SAT1. frontiersin.orgtandfonline.comresearchgate.net This suggests that OPDA signaling can modulate the flow of reducing equivalents within the chloroplast. tandfonline.comauburn.edu The OPDAylation of TRXs represents a post-translational modification that can directly impact the cellular redox regulatory network. biorxiv.orgresearchgate.net

Regulation of Cellular Redox Homeostasis

A primary consequence of OPDA's molecular interactions is the modulation of cellular redox homeostasis. pnas.orgnih.govpnas.org This is largely achieved by influencing the sulfur assimilation pathway and the production of key thiol-containing metabolites.

As detailed above, the OPDA-CYP20-3-SAT1 signaling module directly stimulates the cysteine synthase complex, leading to an increased rate of cysteine synthesis. frontiersin.orgpnas.orgfrontiersin.org Cysteine is a crucial precursor for the synthesis of another vital thiol metabolite, glutathione (GSH). researchgate.netfrontiersin.org Consequently, OPDA signaling results in the accumulation of both cysteine and GSH. pnas.orgnih.gov

Table 2: Impact of OPDA on Thiol Metabolite Production and Redox Homeostasis

| Process | Mechanism | Consequence |

|---|---|---|

| Sulfur Assimilation | OPDA-CYP20-3 interaction promotes the formation and stabilization of the Cysteine Synthase Complex (CSC). pnas.orgnih.govresearchgate.net | Increased efficiency of the sulfur assimilation pathway. pnas.orgnih.gov |

| Cysteine Production | Enhanced activity of the CSC leads to a higher rate of cysteine synthesis from O-acetylserine and sulfide. nih.govfrontiersin.org | Accumulation of cysteine, a key building block for proteins and glutathione. uni-heidelberg.de |

| Glutathione Production | Increased availability of cysteine fuels the synthesis of glutathione (GSH). researchgate.netfrontiersin.org | Elevated levels of GSH, a major cellular antioxidant and redox buffer. nih.gov |

| Redox Homeostasis | The accumulation of thiol metabolites (cysteine and GSH) increases the cellular reduction potential. pnas.orgnih.gov | Modulation of cellular redox state, which acts as a retrograde signal to regulate gene expression and enhance stress tolerance. frontiersin.orgresearchgate.net |

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Jasmonic acid |

| Cysteine |

| Glutathione |

| O-acetylserine |

Interplay with Ascorbate (B8700270) Pool

While this compound (OPDA) does not appear to directly react with ascorbate (Vitamin C) in the same manner it does with thiol-containing compounds like glutathione, it significantly influences the ascorbate pool through regulatory mechanisms. mdpi.comnih.gov Research indicates that OPDA signaling pathways up-regulate the expression of enzymes involved in ascorbate recycling. oup.comnih.gov Specifically, the expression of dehydroascorbate reductase (DHAR) is enhanced in response to OPDA. oup.com DHAR is a key enzyme in the ascorbate-glutathione cycle, which is responsible for regenerating active ascorbate from its oxidized form, dehydroascorbate, using glutathione as a reducing agent. nih.gov This up-regulation suggests that OPDA plays a role in preparing the cell's antioxidant systems to cope with oxidative stress, ensuring a robust capacity to detoxify reactive oxygen species (ROS). oup.comnih.gov

The interaction is therefore not a direct chemical conjugation but rather a signaling-mediated interplay where OPDA acts as a regulator to bolster the cell's antioxidant capacity, including the regeneration of the ascorbate pool. oup.com This is a critical component of the plant's stress response, as both OPDA production and ROS generation are common features of biotic and abiotic stress conditions. nih.govpnas.org

Regulation of 12 Oxophytodienoic Acid Homeostasis

Transcriptional and Post-Transcriptional Control of Biosynthetic Enzymes

The synthesis of OPDA is initiated in the chloroplast from polyunsaturated fatty acids released from membrane lipids. oup.com This process is catalyzed by a sequence of three key enzymes: 13-LIPOXYGENASE (13-LOX), ALLENE (B1206475) OXIDE SYNTHASE (AOS), and ALLENE OXIDE CYCLASE (AOC). oup.comoup.comnih.gov The expression of the genes encoding these enzymes is induced by various biotic and abiotic stresses, including wounding, pathogen infection, and herbivore attacks, leading to the accumulation of OPDA. nih.govfrontiersin.org

For instance, in tomato, cold stress has been shown to increase the expression of genes such as SlLOXD, SlAOS, and SlAOC, leading to higher endogenous jasmonate levels. mdpi.com Similarly, in rice, the OsOPR1 gene, which encodes an OPDA reductase involved in the broader jasmonate pathway, is responsive to jasmonic acid (JA), suggesting a feed-forward loop. tandfonline.com While the transcriptional induction of these genes upon stress is well-documented, the precise and complex regulatory mechanisms governing their expression are still being unraveled. oup.com The tight coupling of AOS and AOC activity is suggested by the optical purity of naturally occurring OPDA, pointing towards a highly controlled enzymatic cascade. oup.com

Hormonal Crosstalk in 12-Oxophytodienoic Acid Signaling

OPDA signaling does not operate in isolation; it is part of a broader hormonal network that integrates various signals to orchestrate plant growth and defense. nih.gov OPDA interacts extensively with other phytohormones, including its own derivatives (jasmonic acid and jasmonoyl-isoleucine), salicylic (B10762653) acid, abscisic acid, ethylene (B1197577), and auxin. nih.govfrontiersin.orgoup.com

OPDA is the precursor to jasmonic acid (JA), which can be further converted to its most bioactive form, jasmonoyl-L-isoleucine (JA-Ile). frontiersin.orgpnas.org However, a significant body of research has established that OPDA itself possesses signaling functions that are distinct from those of JA and JA-Ile. nih.govfrontiersin.orgfrontiersin.orgnih.gov This has led to the characterization of two separate downstream signaling pathways originating from the oxylipin cascade. frontiersin.org

The canonical JA/JA-Ile signaling pathway is dependent on the F-box protein CORONATINE INSENSITIVE 1 (COI1). nih.govfrontiersin.orgpnas.org JA-Ile binds to the SCF(COI1) E3 ubiquitin ligase complex, which then targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for degradation by the 26S proteasome. nih.govfrontiersin.orgbiorxiv.org This degradation releases transcription factors, such as MYC2, allowing for the expression of a wide range of JA-responsive genes. nih.govmpg.de

In contrast, OPDA signaling is largely independent of the COI1 receptor. pnas.orgnih.gov Studies using microarray analysis have identified a set of OPDA-specific response genes (ORGs) that are not induced by JA or methyl jasmonate (MeJA). nih.gov This COI1-independent pathway is crucial for certain wounding responses in Arabidopsis. nih.gov The discovery of the chloroplast-localized protein cyclophilin 20-3 (CYP20-3) as a direct OPDA-binding protein and effector has provided a mechanism for this distinct signaling cascade, linking OPDA perception to changes in cellular redox homeostasis. pnas.orgpnas.org

Despite these distinct pathways, the interaction is complex. Some genes are regulated by both OPDA and JA, suggesting a concerted action to fine-tune plant defenses. frontiersin.org Furthermore, recent evidence suggests that the compartmentalization of endogenous OPDA is critical, and that exogenously applied OPDA can lead to JA-Ile formation and signaling even in mutants lacking key downstream enzymes, highlighting the complexity of its metabolic fate and signaling activity. biorxiv.org

| Feature | This compound (OPDA) | Jasmonoyl-Isoleucine (JA-Ile) |

|---|---|---|

| Primary Site of Synthesis | Chloroplast nih.govmdpi.com | Cytosol frontiersin.org |

| Primary Receptor | Cyclophilin 20-3 (CYP20-3) pnas.orgpnas.org | CORONATINE INSENSITIVE 1 (COI1) nih.govfrontiersin.orgbiorxiv.org |

| Signaling Dependency | Primarily COI1-independent pnas.orgnih.gov | COI1-dependent nih.govbiorxiv.org |

| Key Repressors Involved | Regulation via redox state and TGA transcription factors pnas.org | JASMONATE ZIM-DOMAIN (JAZ) proteins nih.govfrontiersin.orgbiorxiv.org |

| Primary Role | Regulates specific subsets of stress genes, involved in redox homeostasis, defense, and seed germination nih.govpnas.orgwhiterose.ac.uk | Broad-spectrum defense and development regulator nih.govbiorxiv.org |

The relationship between the jasmonate (including OPDA) and salicylic acid (SA) signaling pathways is predominantly antagonistic. nih.govnih.gov Generally, SA signaling, which is critical for defense against biotrophic pathogens, and JA/OPDA signaling, which is mainly associated with defense against necrotrophic pathogens and herbivores, mutually inhibit each other. nih.govscispace.com This antagonism allows the plant to prioritize a specific defense strategy based on the nature of the attacker. nih.gov SA signaling has been shown to antagonize both OPDA and JA/JA-Ile signaling. nih.gov

However, this crosstalk is not absolute. In Arabidopsis, studies have shown that high levels of the JA precursor OPDA can still mediate the expression of defense genes like PDF1.2 in a COI1-dependent manner, even in the presence of elevated SA levels. oup.com This suggests that under certain conditions, the OPDA branch of the oxylipin pathway can circumvent SA-mediated suppression. oup.com

OPDA signaling is intricately linked with the pathways of abscisic acid (ABA) and ethylene, two key hormones in stress response and development. nih.govoup.comnih.gov

The interaction with Abscisic Acid (ABA) is particularly evident in the regulation of seed dormancy and germination. whiterose.ac.uknih.gov OPDA acts synergistically with ABA to repress seed germination. whiterose.ac.uknih.gov Mechanistically, OPDA treatment can trigger the accumulation of ABA by upregulating ABA biosynthesis genes. nih.govwhiterose.ac.uk This OPDA-induced ABA accumulation then acts through germination-repressing factors like ABA INSENSITIVE 5 (ABI5) and RGL2 DELLA proteins. whiterose.ac.uk Conversely, ABA can also positively feed back into the OPDA pathway by promoting its accumulation. whiterose.ac.uk This interplay forms a regulatory loop that tightly controls the transition from dormancy to germination. whiterose.ac.uk

The crosstalk with Ethylene (ET) can be either synergistic or antagonistic depending on the biological context. In maize, OPDA and ethylene signaling interact synergistically to enhance defenses against the corn leaf aphid. oup.com OPDA was found to enhance the expression of ethylene biosynthesis and receptor genes, leading to a stronger defense response. oup.com In contrast, a study in etiolated rice seedlings demonstrated an antagonistic relationship where ethylene promotes mesocotyl and coleoptile elongation by actively suppressing JA biosynthesis. oup.com This indicates that the outcome of the OPDA-ethylene interaction is highly dependent on the specific plant species and developmental process.

| Hormone | Nature of Interaction with OPDA | Biological Context | Key Research Finding |

|---|---|---|---|

| Abscisic Acid (ABA) | Synergistic / Mutual Amplification | Seed Germination and Dormancy whiterose.ac.uknih.gov | OPDA induces ABA biosynthesis, and ABA promotes OPDA accumulation, creating a positive feedback loop to repress germination. whiterose.ac.uk |

| Ethylene (ET) | Synergistic | Maize Defense against Aphids oup.com | OPDA enhances expression of ET biosynthesis and receptor genes, leading to increased resistance. oup.com |

| Ethylene (ET) | Antagonistic | Rice Seedling Elongation oup.com | Ethylene promotes elongation by suppressing the biosynthesis of jasmonates, which are inhibitors of this process. oup.com |

OPDA signaling generally acts to suppress the pathways of growth-promoting hormones like auxin. nih.govnih.gov This interaction represents a classic trade-off between plant growth and defense. When a plant is under attack, resources are diverted from growth towards the production of defense compounds, a shift mediated by hormonal crosstalk. Research has shown that OPDA can act as an inhibitor of auxin signaling. nih.govnih.govmpg.de This inhibition is a key part of the plant's strategy to optimize its defense capabilities, often at the temporary expense of growth. nih.gov

Feedback Mechanisms in this compound Synthesis and Signaling

The OPDA/JA pathway employs feedback mechanisms to amplify and regulate its own signaling cascade. nih.govoup.comnih.gov This is a common feature in signaling pathways, allowing for a rapid and robust response following an initial stimulus. Both OPDA and its downstream product, JA, have been shown to induce the expression of genes involved in their own biosynthesis. nih.govpnas.org

For example, treatment of Arabidopsis with JA or OPDA can increase the expression of LOX2 and other biosynthetic genes, creating a positive feedback loop that enhances the production of these signaling molecules. nih.govfrontiersin.orgpnas.org Similarly, the promoter of the OsOPR1 gene in rice contains a region that is responsive to JA, indicating that the pathway can upregulate itself. tandfonline.com This self-amplification ensures that once a stress signal is perceived, the defense response is quickly and effectively mounted. nih.gov

Genetic and Genomic Insights into 12 Oxophytodienoic Acid Pathways

Gene Family Evolution and Duplication Events (e.g., OPR gene family)

The 12-oxophytodienoate reductase (OPR) gene family, which includes the key JA biosynthesis gene OPR3, has a complex evolutionary history shaped significantly by gene duplication events. researchgate.netwikipedia.org DNA duplication is a primary force in evolution, providing the raw genetic material for the development of new functions. researchgate.netnih.gov In plants, the expansion of gene families is frequently driven by whole-genome duplications (WGD), segmental duplications, and tandem duplication events. researchgate.netnih.gov

Phylogenetic studies of the OPR family across the plant kingdom reveal that these genes are classified into two main groups, OPRI and OPRII. wikipedia.org The OPRII group, which includes Arabidopsis OPR3, contains the specific isoforms that catalyze the reduction of the natural stereoisomer of OPDA required for JA biosynthesis. wikipedia.orgmdpi.com The function of OPRI enzymes is less clear, though they are also part of the Old Yellow Enzyme (OYE) family. wikipedia.org

The expansion of the OPR gene family has not been uniform across plant lineages, suggesting that duplication events have led to functional divergence. researchgate.net For example, analyses in monocots and dicots show both shared and lineage-specific subfamilies. researchgate.net In maize, eight OPR genes have been identified, and in rice, there are thirteen. wikipedia.orgnih.gov These multiple copies often show distinct expression patterns in different organs or in response to different stimuli, such as wounding or pathogen attack, indicating that they have acquired specialized roles (subfunctionalization or neofunctionalization) after duplication. nih.gov For instance, some maize OPR genes are induced by wounding and wound-related signals like JA and ethylene (B1197577), while others are induced by pathogens and salicylic (B10762653) acid. nih.gov

The evolutionary dynamics of the OPR family, characterized by gene duplication and subsequent divergence, have provided plants with a versatile toolkit to fine-tune the production of jasmonates in response to a wide array of developmental cues and environmental stresses. researchgate.netfrontiersin.org

Transcriptomic Profiling of 12-Oxophytodienoic Acid Responses

Transcriptomic analyses, such as DNA microarrays and RNA-sequencing, have been instrumental in identifying genes that are regulated by OPDA. nih.govnih.gov Early studies comparing the effects of exogenously applied OPDA with those of JA and methyl jasmonate (MeJA) revealed that while many genes respond to all these compounds, a specific subset of genes responds uniquely to OPDA. nih.govelsevierpure.com These were termed OPDA-specific Response Genes (ORGs). nih.gov

In Arabidopsis, these ORGs were found to be enriched for genes encoding signaling components like transcription factors, protein kinases, and phosphatases, as well as proteins involved in stress responses. nih.gov A significant portion of these ORGs were also induced by mechanical wounding. nih.gov Crucially, the induction of these genes by OPDA was shown to be independent of the COI1-mediated signaling pathway, establishing that plants possess a distinct, OPDA-specific signaling route. nih.govoup.com

However, more recent and refined transcriptomic studies have added layers of complexity to this picture. nih.govresearchgate.net By using the opr2opr3 double mutant, which has a more complete block in JA synthesis than the leaky opr3 single mutant, researchers re-examined the wound response. biorxiv.orgnih.gov This work showed that under wounding conditions, the transcriptome of the opr2opr3 mutant (which accumulates endogenous OPDA) was highly similar to that of the aos mutant (which produces neither OPDA nor JA). researchgate.net This suggests that endogenously produced OPDA does not trigger a unique transcriptional signature in the early wound response and that previously identified wound-induced "ORGs" are actually activated independently of OPDA. nih.govresearchgate.net

These findings point towards a strong compartmentalization of OPDA, which is synthesized in the chloroplast. researchgate.net It appears that endogenously produced OPDA is largely channeled into the JA biosynthesis pathway within the peroxisome and does not act as a widespread mobile signal itself, at least in the context of early wounding. nih.govresearchgate.net Nonetheless, the fact that exogenous OPDA application does induce a distinct set of genes confirms its capacity to act as a signaling molecule, even if the physiological relevance of this signaling pathway is still under investigation. nih.gov

Cis-Acting Elements in this compound-Related Gene Promoters

The transcriptional regulation of genes responsive to OPDA and other jasmonates is controlled by the interaction of trans-acting transcription factors with specific cis-acting regulatory elements in the promoter regions of these genes. researchgate.net Identifying these DNA motifs is key to understanding the gene regulatory networks governed by OPDA.

Several cis-acting elements have been identified as important for jasmonate responsiveness. One of the most well-characterized is the G-box (CACGTG). researchgate.netnih.gov This element is frequently over-represented in the promoters of JA-responsive genes and is a binding site for bHLH (basic helix-loop-helix) transcription factors such as MYC2, a master regulator of jasmonate signaling. researchgate.netoup.comnih.gov

Another important group of regulators are the TGA transcription factors , a class of bZIP proteins that bind to the TGACG motif, also known as the as-1 element. frontiersin.org The expression of a significant number of OPDA-responsive genes has been shown to be dependent on TGA factors. frontiersin.orgresearchgate.net

More specific analyses of OPDA-responsive promoters have uncovered novel elements. For instance, detailed analysis of the promoter for the ORCA3 gene in Catharanthus roseus, which is induced by jasmonate, led to the identification of a bipartite jasmonate-responsive element (JRE). nih.gov This element was shown to interact with AT-Hook DNA-binding proteins, distinguishing it from the G-box/MYC2 module. nih.gov The promoters of other jasmonate-related genes, such as those for proteinase inhibitors and vegetative storage proteins, also contain G-box or G-box-like motifs within their JA-responsive regions. nih.gov

The presence of various phytohormone- and stress-related cis-elements in the promoters of OPR family genes themselves suggests complex transcriptional control and cross-talk with other signaling pathways. researchgate.net The combinatorial usage of these different cis-acting elements allows for the fine-tuning of gene expression in response to specific developmental and environmental signals, enabling the plant to mount a precise and appropriate response.

Methodological Approaches in 12 Oxophytodienoic Acid Research

Genetic Engineering and Molecular Breeding Strategies

Genetic engineering and molecular breeding are powerful tools for elucidating the precise physiological roles of OPDA. By manipulating the expression of genes within the octadecanoid pathway, researchers can alter endogenous OPDA levels and observe the resulting phenotypic changes.

More recently, CRISPR/Cas9 technology has been used to create targeted gene knockouts with high precision. In a study on the liverwort Marchantia polymorpha, CRISPR/Cas9 was used to disrupt two ALLENE (B1206475) OXIDE SYNTHASE genes, MpAOS1 and MpAOS2. nih.govnih.govresearchgate.net The resulting double-knockout mutants showed a loss of OPDA production. nih.gov Subsequent experiments revealed that these mutants were more susceptible to spider mites (Tetranychus urticae), demonstrating that the AOS-dependent production of OPDA is crucial for defense in this early land plant. nih.govnih.gov These genetic approaches provide direct evidence for the in vivo functions of OPDA and the enzymes that regulate its synthesis. nih.gov

Table 1: Examples of Genetic Manipulation in 12-OPDA Research

| Organism | Gene Target | Genetic Tool | Key Finding | Reference(s) |

|---|---|---|---|---|

| Arabidopsis thaliana | OPR3 | T-DNA Mutant (opr3) | Accumulates OPDA; cannot produce JA. Revealed JA-independent roles for OPDA in defense and germination. | oup.comfrontiersin.org |

| Arabidopsis thaliana | AOS | T-DNA Mutant (aos) | Deficient in both OPDA and JA. Used as a control to study the complete jasmonate pathway. | nih.govbiorxiv.org |

| Marchantia polymorpha | MpAOS1, MpAOS2 | CRISPR/Cas9 | Double-knockout mutants lack OPDA and show reduced defense against spider mites. | nih.govnih.govresearchgate.net |

| Arabidopsis thaliana | opr2opr3 | Double Mutant | Used to re-evaluate OPDA's signaling capacity, showing it lacks a distinct transcriptional signature upon wounding. | biorxiv.org |

Advanced Analytical Techniques for 12-Oxophytodienoic Acid Quantification (e.g., HPLC-MS/MS)

Accurate quantification of OPDA in plant tissues is challenging due to its low endogenous concentrations and chemical complexity. chinbullbotany.comchinbullbotany.com High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for this purpose, offering high sensitivity and specificity. chinbullbotany.comchinbullbotany.comfrontiersin.org

The typical workflow involves several critical steps. First, plant material is flash-frozen and ground, followed by extraction of lipids using organic solvents. Common extraction techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering compounds and concentrate the analytes. mdpi.comdiva-portal.orgpharmascholars.com For robust quantification, isotopically labeled internal standards, such as deuterated OPDA (D₅-OPDA), are added at the beginning of the extraction process to account for sample loss during preparation and analysis. sartorius.com

The extracted sample is then injected into an HPLC system, where OPDA is separated from other oxylipins and plant metabolites on a reverse-phase column (e.g., C18 or Phenyl-Hexyl). frontiersin.orgheribert-hirt.org The separated compounds are then introduced into a mass spectrometer. Using electrospray ionization (ESI) in negative mode, the OPDA molecule is ionized to its deprotonated form [M-H]⁻. Quantification is achieved using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This two-stage mass filtering provides excellent selectivity and reduces background noise. heribert-hirt.org

Methods have been established for the simultaneous determination of OPDA and JA in various plant materials, including rice. chinbullbotany.comchinbullbotany.com These validated methods demonstrate good linearity, with regression coefficients for standard curves typically exceeding 0.99. chinbullbotany.comchinbullbotany.com

Table 2: Performance Characteristics of an HPLC-MS/MS Method for OPDA Quantification

| Parameter | Value/Description | Reference(s) |

|---|---|---|

| Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | chinbullbotany.comchinbullbotany.com |

| Ionization Mode | Electrospray Ionization (ESI), Negative | heribert-hirt.org |

| Quantification Mode | Selected Reaction Monitoring (SRM) | heribert-hirt.org |

| Internal Standard | Deuterated OPDA (e.g., D₅-OPDA) | sartorius.com |

| Sample Preparation | Solid-Phase Extraction (SPE) | diva-portal.orgpharmascholars.com |

| Limit of Detection (LOD) | 34.129 pmol | chinbullbotany.comchinbullbotany.com |

| Spiked Recovery | 91.91% to 101.56% | chinbullbotany.comchinbullbotany.com |

| Linearity (R²) | 0.9919 to 0.9995 | chinbullbotany.comchinbullbotany.com |

In Vitro Enzymatic Characterization and Substrate Specificity Assays